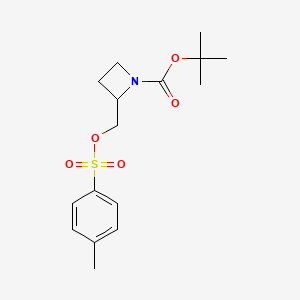

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate

Description

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a tosyloxymethyl substituent at the 2-position. The Boc group serves to protect the azetidine nitrogen, while the tosyl (para-toluenesulfonyl) moiety acts as a robust leaving group, enabling nucleophilic substitution reactions. This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing complex molecules, particularly in pharmaceutical research where azetidine rings are valued for their conformational rigidity and bioactivity .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-10-17(13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOGMHPEFWQXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from an amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) to introduce the tosyloxymethyl group.

Introduction of the Tert-butyl Ester: The tert-butyl ester group can be introduced through esterification reactions. This often involves the use of tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The tosyloxymethyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The azetidine ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield alcohols.

Scientific Research Applications

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study the biological activity of azetidine derivatives and their potential as enzyme inhibitors or receptor modulators.

Medicine: Research into the medicinal properties of azetidine derivatives includes their potential use as antiviral, antibacterial, or anticancer agents.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Commercial Availability and Pricing Considerations

The nitropyridinyloxy analog is listed at $4,000 per gram, reflecting its niche application and complex synthesis . While pricing data for the tosyloxymethyl derivative is unavailable, its structural complexity and utility in pharmaceutical pipelines suggest comparable or higher costs. Both compounds are typically sourced in milligram-to-gram quantities for research purposes.

Research Findings and Case Studies

- Stereochemical Integrity : The (S)-configuration in both compounds is critical for enantioselective synthesis. X-ray crystallography (often using SHELX software for refinement ) confirms their stereochemistry, ensuring reproducibility in drug development.

- Case Study: The tosyloxymethyl derivative was used to synthesize a novel azetidine-based protease inhibitor, demonstrating >90% yield in displacement reactions. In contrast, the nitropyridinyloxy analog enabled a two-step synthesis of a pyridine-fused azetidine with antitumor activity .

Biological Activity

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate is a chemical compound that belongs to the azetidine class of heterocycles, characterized by its four-membered nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

- Molecular Formula : C13H17NO4S

- Molecular Weight : 285.35 g/mol

- CAS Number : 325775-44-8

Chemical Structure

The compound features a tert-butyl group and a tosylate moiety, which enhance its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with biological macromolecules such as enzymes and receptors. The tosyl group enhances the compound's ability to undergo nucleophilic substitution reactions, which can lead to the formation of new biologically active derivatives.

Potential Applications

- Enzyme Inhibition : Research indicates that azetidine derivatives can act as inhibitors for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Medicinal Chemistry : It is being explored for its potential antiviral, antibacterial, and anticancer properties.

Study on Enzyme Inhibition

A study conducted by researchers demonstrated that derivatives of azetidine, including this compound, exhibited significant inhibitory activity against certain metabolic enzymes. The findings suggested that modifications to the azetidine structure could enhance inhibitory potency.

Anticancer Activity

Further investigations have focused on the anticancer potential of azetidine derivatives. In vitro studies showed that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed to prepare (S)-tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate?

The synthesis typically involves two key steps: (1) oxidation of a hydroxymethyl intermediate to an aldehyde, followed by (2) tosylation. For example, tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate is oxidized to the corresponding aldehyde using methods like Swern oxidation or Dess-Martin periodinane. The aldehyde intermediate is then reacted with tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to introduce the tosyloxy group. Column chromatography (gradient elution with n-heptane/THF) is often used for purification .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- 1H/13C NMR : Used to verify the azetidine ring structure, tert-butyl group, and tosyloxy substitution patterns. For example, the tert-butyl group appears as a singlet at δ ~1.44 ppm in 1H NMR .

- LC-MS : Confirms molecular weight (e.g., observed m/z 371.2 for the dimeric form) and purity .

- Chiral HPLC or polarimetry : Validates enantiomeric excess (ee) for the (S)-configuration .

Q. How should researchers handle and store this compound to maintain stability?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in sealed containers. Use desiccants to prevent hydrolysis of the tosyloxy group. Safety precautions include wearing nitrile gloves and eye protection due to potential skin/eye irritation .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of azetidine carboxylate derivatives?

Diastereomer separation is achieved via silica gel flash chromatography with gradient elution (e.g., DCM to DCM/EtOAc 9:1). For example, (2R,2'-R)- and (2S,2'-R)-diastereomers of related compounds were isolated with 42% and 30% yields, respectively, using this method. Solvent polarity and column loading are critical variables .

Q. What strategies resolve contradictions in reported reaction yields for azetidine carboxylate synthesis?

- Scale-dependent effects : Smaller scales (e.g., 1.84 mmol) may report higher yields due to better temperature control. Larger scales often require slower reagent addition to mitigate exothermic side reactions .

- Catalyst selection : DMAP improves tosylation efficiency compared to weaker bases, as shown in tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate synthesis (yield: 75–85%) .

Q. What computational tools assist in predicting the reactivity of the tosyloxy group in nucleophilic substitutions?

Quantum chemistry-based QSPR models (e.g., CC-DPS) can predict electrophilic reactivity at the tosyloxy carbon. These models analyze electronic parameters (e.g., Fukui indices) and steric effects from the azetidine ring .

Q. How can researchers validate the stereochemical integrity of intermediates during multi-step synthesis?

- X-ray crystallography : SHELXL software refines crystal structures to confirm absolute configuration .

- NOESY NMR : Detects spatial proximity between protons (e.g., tert-butyl and azetidine ring protons) to infer spatial arrangement .

Methodological Considerations for Data Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

- Solvent effects : CDCl3 vs. DMSO-d6 can shift proton signals. For example, the tert-butyl group in CDCl3 appears at δ 1.44 ppm but may upfield-shift in polar solvents .

- Impurity profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., free azetidine or des-tert-butyl compounds) .

Q. What experimental controls are essential for reproducibility in azetidine carboxylate synthesis?

- Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Reagent purity : Tosyl chloride should be freshly distilled to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.